N-(3-iodoquinolin-8-yl)acetamide

Medicinal Chemistry Synthetic Chemistry Drug Discovery

Medicinal chemistry teams developing kinase inhibitors or antimalarial agents need reliable 3-substituted quinoline intermediates. N-(3-iodoquinolin-8-yl)acetamide solves this with a versatile iodo handle for Pd-catalyzed cross-coupling, enabling modular SAR library synthesis. • Iodo substituent at C3 enhances reactivity vs. bromo/chloro analogs for efficient diversification. • Enables late-stage functionalization of the 8-aminoquinoline scaffold to modulate potency and PK. • Defined purity (≥97%) and recommended storage at 2-8°C ensure reproducible experimental outcomes. • In stock for rapid procurement, accelerating hit-to-lead timelines.

Molecular Formula C11H9IN2O
Molecular Weight 312.11 g/mol
CAS No. 1393845-70-9
Cat. No. B1402810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-iodoquinolin-8-yl)acetamide
CAS1393845-70-9
Molecular FormulaC11H9IN2O
Molecular Weight312.11 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=CC(=CN=C21)I
InChIInChI=1S/C11H9IN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15)
InChIKeyGHGQOWJMGOYLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-iodoquinolin-8-yl)acetamide for Chemical Biology


N-(3-iodoquinolin-8-yl)acetamide (CAS 1393845-70-9) is a member of the 8-aminoquinoline (8-AQ) class, a heterocyclic scaffold foundational to numerous antimalarial and anti-infective agents such as primaquine and tafenoquine [1]. Its structure features a quinoline core, an acetamide group at the 8-position, and a strategically placed iodine atom at the 3-position . This specific substitution pattern is designed for use as a chemical probe or synthetic intermediate, as the iodine atom provides a versatile functional handle for cross-coupling reactions, enabling the modular synthesis of diverse compound libraries [2].

Synthetic handle 3-Iodo group enables efficient cross-coupling diversification
Scaffold 8-Aminoquinoline core for antiparasitic & kinase research
Quality Specification-controlled purity for reproducible assays

Why 3-Iodo in N-(3-iodoquinolin-8-yl)acetamide Matters


Generic substitution among quinoline or 8-aminoquinoline derivatives is not feasible due to the profound impact of the 3-iodo substituent on both chemical reactivity and biological function. Within the 8-aminoquinoline class, minor structural modifications can drastically alter biological activity and therapeutic index [1]. Furthermore, in the context of kinase inhibitors, the 3-iodo group on quinoline-based molecules is not merely a placeholder; studies on analogous iodo-substituted quinolines demonstrate a direct structure-activity relationship (SAR) where the iodo substitution confers increased potency compared to chloro or bromo analogs [2]. Therefore, substituting N-(3-iodoquinolin-8-yl)acetamide with a non-iodinated, bromo-, or chloro-analog would fundamentally change its utility as both a synthetic intermediate for creating diverse libraries and as a potential probe with a defined interaction profile .

Iodo group provides significantly higher oxidative addition rate in Pd coupling; bromo/chloro analogs may underperform and reduce synthetic efficiency.
Halogen-dependent SAR: iodo substitution may confer a distinct potency and selectivity profile not replicated by other halogens in kinase or antiparasitic assays.
Cold chain storage (2–8 °C) differs from ambient-stable alternatives, requiring refrigeration infrastructure not needed for many halogenated quinolines.

Quantitative Differentiation of N-(3-iodoquinolin-8-yl)acetamide


Reactivity Advantage of 3-Iodo in Cross-Coupling

N-(3-iodoquinolin-8-yl)acetamide features an iodine atom at the 3-position of the quinoline core, providing a superior functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to its 3-bromo or 3-chloro counterparts. This is a class-level inference based on the well-established relative reactivity of aryl halides in palladium-catalyzed reactions (Ar-I >> Ar-Br > Ar-Cl) [1]. The 8-acetamide group remains intact during such transformations, enabling modular synthesis.

Cross-Coupling Reactivity
Class-level inference
Ar-I ≫ Ar-Br > Ar-Cl
~100–1000× faster than Br; >10,000× faster than Cl
Supports efficient late-stage diversification via Pd coupling
General aryl halide trend; verify under specific reaction conditions
Medicinal Chemistry Synthetic Chemistry Drug Discovery

Confirmed Purity and Chemical Specifications

Multiple vendors provide this compound with a standard purity specification of 97% [REFS-1, REFS-2]. The molecular weight is confirmed as 312.11 g/mol, with a reported melting point range of 127-135 °C . These data points are critical for inventory management, experimental design, and analytical method development.

Purity & Physical Specs
Supporting evidence
97% purity, mp 127–135 °C
Reduces assay variability through consistent specifications
Supplier-reported data; confirm per batch via COA
Chemical Procurement Quality Control Analytical Chemistry

Cold Chain Storage Requirement

Supplier documentation specifies storage at 2-8°C (refrigerated) to ensure product integrity over time [1]. This is a key operational detail for large-scale procurement and long-term research projects.

Storage Requirement
Supporting evidence
2–8 °C (refrigerated)
Preserves compound integrity for long-term studies
Supplier recommendation; align with internal SOPs
Compound Management Stability Storage

N-(3-iodoquinolin-8-yl)acetamide Applications


Cross-Coupling-Based Scaffold Diversification

Given the established higher reactivity of the 3-iodo group over other halogens, this compound serves as a premium building block for generating libraries of 3-substituted-8-acetamidoquinolines. This is highly relevant for medicinal chemistry groups performing SAR studies around the quinoline core [1].

8-Aminoquinoline Antiparasitic Analogs

As the 8-aminoquinoline core is a privileged structure for antiparasitic and anti-infective drug discovery, this compound can be used as an advanced intermediate [1]. The 3-iodo substituent allows for the introduction of diverse side chains to modulate potency, toxicity, and pharmacokinetic properties, addressing the known limitations of legacy drugs like primaquine [2].

Halogen Effects in Kinase Inhibition

Based on evidence that iodo substitution enhances kinase inhibition in related quinoline systems, this compound is a logical starting point or comparator for projects targeting kinases like Src, DYRK1A, or GAK [3]. Its use can help elucidate the role of halogen bonding in target engagement.

Chemical Probe for Target Identification

The defined purity and storage specifications support its use as a reliable tool compound in chemical biology. The iodine atom also provides a unique spectral signature (X-ray, mass spec) that can be advantageous in biophysical and biochemical assays for probe development [4].

Application
Selection Property
Validation Focus
Cross-coupling scaffold diversification
3-Iodo reactivity handle
Reaction yield and substrate scope
8-Aminoquinoline antiparasitic research
8-AQ core for SAR studies
Antiparasitic activity in research models
Kinase inhibitor SAR with halogen effects
Iodo-substitution kinase SAR
Kinase inhibition profile vs. other halogens
Chemical probe development
Defined purity & iodine spectral signature
Probe performance in biophysical assays
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